molecular formula C20H20N2O3S B4066322 N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}methanesulfonamide

N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}methanesulfonamide

Cat. No. B4066322
M. Wt: 368.5 g/mol
InChI Key: BBKFWRIGXGMQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}methanesulfonamide, commonly known as MSA-N, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which plays a crucial role in tumor growth and progression.

Scientific Research Applications

Synthesis and Chemical Properties

N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}methanesulfonamide is involved in various synthesis processes and chemical reactions, contributing to the development of pharmaceuticals and other chemical compounds. Its structural components, such as the methanesulfonamide group, are integral in the synthesis of complex molecules, offering pathways for creating anticancer drugs and other therapeutic agents. For example, the compound is part of the synthesis process for anticancer drugs like Amsacrine, highlighting its role in producing therapeutically significant compounds (M. Robin et al., 2002). Additionally, methodologies employing N-(2-halophenyl)methanesulfonamides have been developed for the one-step synthesis of indoles, demonstrating the compound's versatility in chemical synthesis (T. Sakamoto* et al., 1988).

Interaction with Biological Molecules

The interaction of derivatives of N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}methanesulfonamide with biological molecules, such as DNA, is of significant interest in scientific research. Studies have explored how modifications in its structure, such as adding a lysylglycyl side chain, influence its binding parameters with DNA. This research provides insights into designing drugs with enhanced affinity to DNA, potentially improving their efficacy in treating diseases like cancer (J. Hénichart et al., 1982).

Microbial Reduction and Stereoselective Synthesis

The compound's application extends to microbial reduction processes, where it serves as a precursor for the synthesis of chiral intermediates. These intermediates are crucial for developing specific pharmaceutical agents, demonstrating the compound's role in facilitating stereoselective synthesis. Such processes are essential for creating drugs with desired pharmacological properties, highlighting the importance of N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}methanesulfonamide in drug development (Ramesh N. Patel et al., 1993).

properties

IUPAC Name

N-[2-(4-methoxyanilino)-1,2-dihydroacenaphthylen-1-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-25-15-11-9-14(10-12-15)21-19-16-7-3-5-13-6-4-8-17(18(13)16)20(19)22-26(2,23)24/h3-12,19-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKFWRIGXGMQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-methoxyphenyl)amino]-1,2-dihydroacenaphthylen-1-yl}methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}methanesulfonamide
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N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}methanesulfonamide
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N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}methanesulfonamide
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N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}methanesulfonamide
Reactant of Route 5
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N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}methanesulfonamide
Reactant of Route 6
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N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}methanesulfonamide

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